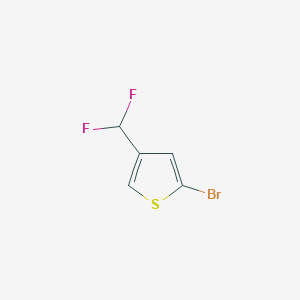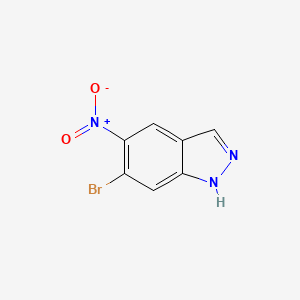![molecular formula C12H17N3O4 B1375765 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid CAS No. 1250997-59-1](/img/structure/B1375765.png)
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Vue d'ensemble
Description
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H17N3O4 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry and Biochemistry
- Application Summary : This compound has been used in the preparation of diarylethene (DAE) Boc-amino acid, which is a type of molecular photoswitch . These photoswitches are interesting as building units in the preparation of diverse photoactive molecules .
- Methods of Application : The preparation of DAE Boc-amino acid is presented using a modified method of synthesis . The photoswitch process was induced on the compounds in a solution using light sources at different times .
- Results or Outcomes : The preparation of DAE Boc-amino acid could be useful in the further enhancement of diversity in designing different routes to photoactive peptides .
-
Scientific Field: Peptide-Based Drug Discovery
- Application Summary : The compound is used in the efficient synthesis of rigid dipeptide mimetics. These are valuable in peptide-based drug discovery.
- Methods of Application : This involves synthesis of azabicyclo [X.Y.0]alkane amino acids as key intermediates.
- Results or Outcomes : The efficient synthesis of rigid dipeptide mimetics can aid in the discovery of new peptide-based drugs.
-
Scientific Field: Organic Synthesis
- Application Summary : This compound is used as a protecting group in organic synthesis . The tert-butyloxycarbonyl protecting group (BOC group) can be added to amines under aqueous conditions .
- Methods of Application : The BOC group can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
- Results or Outcomes : The use of the BOC group as a protecting group in organic synthesis allows for the protection of amines during reactions .
-
Scientific Field: Peptide Synthesis
- Application Summary : The compound is used in the synthesis of dipeptides . These dipeptides are synthesized using amino acid ionic liquids (AAILs) .
- Methods of Application : The synthesis involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
- Results or Outcomes : The synthesis of dipeptides using Boc-AAILs can be achieved in satisfactory yields .
-
Scientific Field: Medicinal Chemistry
- Application Summary : Compounds derived from 1,2,4-triazoles, which can be synthesized using the compound, have a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, and antitumor properties .
- Methods of Application : The synthesis of these diverse compounds involves the use of the compound as a key intermediate .
- Results or Outcomes : The synthesis of these diverse compounds can lead to the discovery of new drugs with a wide range of activities .
-
Scientific Field: Organic Synthesis
- Application Summary : This compound is used as a protecting group in organic synthesis . The tert-butyloxycarbonyl protecting group (BOC group) can be added to amines under aqueous conditions .
- Methods of Application : The BOC group can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
- Results or Outcomes : The use of the BOC group as a protecting group in organic synthesis allows for the protection of amines during reactions .
-
Scientific Field: Peptide Synthesis
- Application Summary : The compound is used in the synthesis of dipeptides . These dipeptides are synthesized using amino acid ionic liquids (AAILs) .
- Methods of Application : This involves synthesis of azabicyclo [X.Y.0]alkane amino acids as key intermediates .
- Results or Outcomes : The efficient synthesis of rigid dipeptide mimetics can aid in the discovery of new peptide-based drugs .
-
Scientific Field: Medicinal Chemistry
- Application Summary : Compounds derived from 1,2,4-triazoles, which can be synthesized using the compound, have a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, and antitumor properties .
- Methods of Application : The synthesis of these diverse compounds involves the use of the compound as a key intermediate .
- Results or Outcomes : The synthesis of these diverse compounds can lead to the discovery of new drugs with a wide range of activities .
Propriétés
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-7-8(14-6-13-7)9(15)10(16)17/h6,9H,4-5H2,1-3H3,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIMQYFAMRGECB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1375682.png)
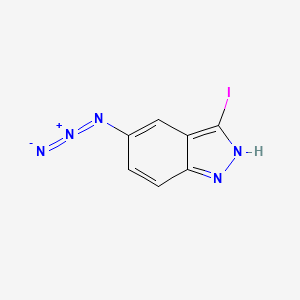
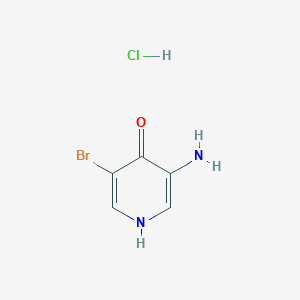
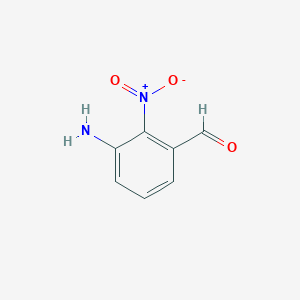
![tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1375687.png)
![7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde](/img/structure/B1375689.png)
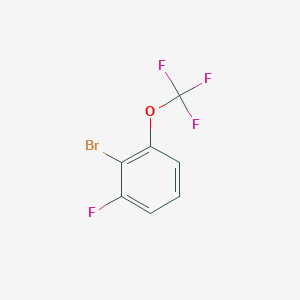
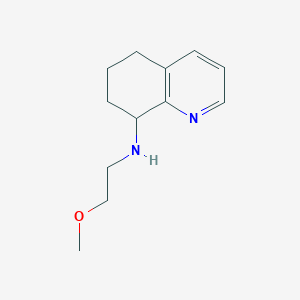
![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)
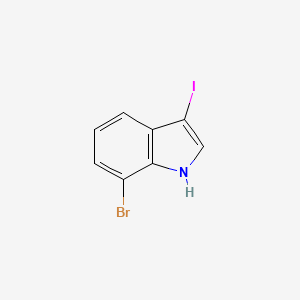
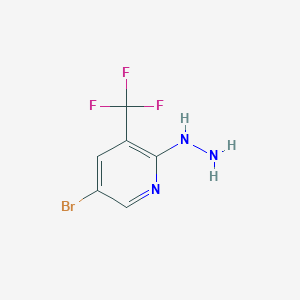
![2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1375702.png)
